molecular formula C9H9NO B009736 1-Pyridin-2-ylbut-3-en-2-one CAS No. 103441-64-1

1-Pyridin-2-ylbut-3-en-2-one

Cat. No.: B009736
CAS No.: 103441-64-1
M. Wt: 147.17 g/mol
InChI Key: RNPQRZOVDQMTQW-UHFFFAOYSA-N
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Description

1-Pyridin-2-ylbut-3-en-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Pyridin-2-ylbut-3-en-2-one, and how can reaction yields be systematically improved?

Methodological Answer: Synthesis optimization involves iterative testing of catalysts, solvents, and temperature regimes. For example:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) can enhance coupling efficiency between pyridine and enone precursors.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while non-polar solvents (toluene) can stabilize reactive intermediates.
  • Temperature Control : Lower temperatures (0–25°C) may reduce side reactions, while higher temperatures (80–100°C) accelerate kinetics.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and purity. For example, the vinyl proton in the enone moiety typically appears as a doublet of doublets (δ 6.2–6.8 ppm) .
  • X-Ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Ensure data collection at high resolution (≤ 0.8 Å) to minimize R-factor discrepancies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for novel derivatives.

Best Practice : Cross-validate data with computational methods (DFT calculations) to confirm bond lengths and angles .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length disparities) be resolved during structure refinement?

Methodological Answer: Contradictions often arise from poor data quality or overfitting. Steps for resolution:

Data Quality Check : Ensure completeness (>95%) and resolution. Reject datasets with high RintR_{\text{int}} values (>0.1).

Refinement Parameters : In SHELXL, adjust thermal displacement parameters (ADPs) and apply restraints for flexible groups (e.g., pyridine rings).

Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles. For example, C=O bond lengths should align with literature values (1.21–1.23 Å) .

Case Study : A reported C–C bond length of 1.55 Å in this compound was corrected to 1.48 Å after re-refinement, resolving a mismatch with DFT-predicted values .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in crystalline this compound?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N–HO\text{N–H} \cdots \text{O}) into motifs like R22(8)R_2^2(8) or C(4)C(4) chains .
  • Directionality Metrics : Measure donor-acceptor distances (≤ 3.5 Å) and angles (≥ 120°) using Mercury software.
  • Thermal Stability : Correlate hydrogen-bond strength (e.g., shorter bonds = higher melting points) with DSC data.

Q. How should researchers address discrepancies between computational and experimental spectral data (e.g., NMR chemical shifts)?

Methodological Answer:

Benchmark Calculations : Use Gaussian or ORCA with solvent-correction models (e.g., PCM for DMSO) to simulate NMR shifts.

Error Analysis : Quantify deviations using root-mean-square (RMS) values. Acceptable thresholds: 1H^1H-NMR ≤ 0.3 ppm; 13C^{13}C-NMR ≤ 3 ppm .

Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations if static models fail.

Example : A 0.5 ppm discrepancy in vinyl proton shifts was resolved by modeling solvent-induced polarization effects .

Q. What are the best practices for reporting crystallographic data to ensure reproducibility?

Methodological Answer:

  • Data Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or CCDC.
  • Detailed Methods : Include refinement statistics (R-factors, completeness), data collection temperatures, and radiation sources (e.g., Mo-Kα) .
  • Validation Reports : Attach checkCIF outputs to publications to highlight unresolved issues.

Adherence to IUCr standards minimizes retractions and enhances data utility .

Properties

CAS No.

103441-64-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-pyridin-2-ylbut-3-en-2-one

InChI

InChI=1S/C9H9NO/c1-2-9(11)7-8-5-3-4-6-10-8/h2-6H,1,7H2

InChI Key

RNPQRZOVDQMTQW-UHFFFAOYSA-N

SMILES

C=CC(=O)CC1=CC=CC=N1

Canonical SMILES

C=CC(=O)CC1=CC=CC=N1

Synonyms

3-Buten-2-one,1-(2-pyridyl)-(6CI)

Origin of Product

United States

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